molecular formula C14H18N4O2 B7115147 N-(3-cyanophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide

N-(3-cyanophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide

Cat. No.: B7115147
M. Wt: 274.32 g/mol
InChI Key: MJQPAPHMYVKLSI-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a cyanophenyl group, a hydroxymethyl group, and a carboxamide group

Properties

IUPAC Name

N-(3-cyanophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-17-5-6-18(9-13(17)10-19)14(20)16-12-4-2-3-11(7-12)8-15/h2-4,7,13,19H,5-6,9-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQPAPHMYVKLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1CO)C(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.

    Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the piperazine derivative with 3-chlorobenzonitrile in the presence of a base such as potassium carbonate.

    Hydroxymethylation: The hydroxymethyl group can be added through a hydroxymethylation reaction, typically using formaldehyde and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Bases like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitutions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-cyanophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group may facilitate binding to aromatic pockets in proteins, while the piperazine ring can interact with various functional groups, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyanophenyl)-4-methylpiperazine-1-carboxamide: Lacks the hydroxymethyl group, which may affect its reactivity and binding properties.

    N-(4-cyanophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide: The position of the cyanophenyl group is different, potentially altering its interaction with molecular targets.

    N-(3-cyanophenyl)-3-(hydroxymethyl)piperazine-1-carboxamide: Lacks the methyl group on the piperazine ring, which may influence its chemical behavior.

Uniqueness

N-(3-cyanophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

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